利福平

描述

It was first discovered in 1965 and has been clinically used since 1968 . Rifampicin is primarily used to treat bacterial infections such as tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . It is known for its ability to inhibit bacterial RNA polymerase, making it a potent antimicrobial agent .

科学研究应用

Rifampicin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antibiotic resistance and drug interactions . In biology, it is used to investigate the effects of antibiotics on bacterial populations and to develop new antimicrobial agents . In medicine, rifampicin is a critical component of combination therapy for tuberculosis and other bacterial infections . It is also used in the treatment of prosthetic joint infections caused by staphylococci . In industry, rifampicin is used in the production of other rifamycin derivatives and as a reference standard in quality control processes .

作用机制

Target of Action

Rifamdin, also known as Rifampin, primarily targets the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme is responsible for DNA transcription in bacteria .

Mode of Action

Rifamdin inhibits the bacterial RNAP by forming a stable drug-enzyme complex . It binds to the beta-subunit of the RNAP , deep within the DNA/RNA channel, thereby blocking the elongation of RNA . This inhibition impedes RNA synthesis and reduces the affinity of RNAP for short RNA transcripts .

Biochemical Pathways

Rifamdin affects several biochemical pathways. It can stimulate the expression of cytochrome P450 (CYP) enzymes by activating the pregnane X receptor (PXR), leading to endoplasmic reticulum (ER) stress and cell apoptosis . Additionally, Rifamdin reduces the expression of the bile salt export pump (BSEP), possibly by suppressing the activity of NRF2, leading to the accumulation of bile acids .

Pharmacokinetics

Rifamdin undergoes rapid and complete absorption after oral administration . Its exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting . Several factors, including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products, can alter Rifamdin’s exposure and/or efficacy . Renal impairment has no influence on Rifamdin’s pharmacokinetics when dosed at 600 mg . The maximum concentration (Cmax) of Rifamdin > 8.2 μg/mL is an independent predictor of sterilizing activity .

Result of Action

The primary result of Rifamdin’s action is the inhibition of bacterial RNA synthesis, which effectively halts the growth and proliferation of the bacteria . This makes Rifamdin a potent antibiotic, used alone or in combination with other antimicrobial drugs, to treat tuberculosis and asymptomatic carriers of Neisseria meningitidis .

Action Environment

The action, efficacy, and stability of Rifamdin can be influenced by various environmental factors. For instance, Rifamdin’s absorption is very sensitive to changes in product formulation and is improved when the oral dose is taken on an empty stomach . Furthermore, Rifamdin is a potent enzyme inducer of the cytochrome P450 oxidase system, notably CYP3A4, which can lead to reduced bioavailability and enhanced clearance of some coadministered medications . Therefore, patients receiving any rifamycin should have their medication regimen analyzed carefully for drug interactions .

生化分析

Biochemical Properties

Rifampin plays a significant role in biochemical reactions by inhibiting the bacterial DNA-dependent RNA polymerase enzyme . This inhibition prevents the transcription of DNA into RNA, effectively halting bacterial protein synthesis and leading to bacterial cell death . Rifampin interacts with several biomolecules, including the RNA polymerase enzyme, where it forms a stable drug-enzyme complex . This interaction is crucial for its antimicrobial activity, as it directly targets the transcription machinery of bacteria .

Cellular Effects

Rifampin exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts the normal function of RNA polymerase, leading to the cessation of RNA synthesis and subsequent cell death . In human cells, rifampin can induce the expression of cytochrome P450 enzymes, which are involved in drug metabolism . This induction can affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, rifampin can influence cell signaling pathways and gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor .

Molecular Mechanism

The molecular mechanism of rifampin involves its binding to the beta subunit of the bacterial RNA polymerase enzyme . This binding inhibits the enzyme’s activity, preventing the transcription of DNA into RNA . The formation of the stable drug-enzyme complex is essential for its antimicrobial action, as it effectively blocks the elongation of the RNA chain . Rifampin’s ability to inhibit RNA polymerase is highly specific to bacterial cells, making it an effective antibiotic with minimal effects on human cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rifampin can change over time due to its stability and degradation properties . Rifampin is known to undergo progressive enterohepatic circulation, forming its primary metabolite, 25-desacetyl rifampin, which retains some antimicrobial activity . Over time, the concentration of rifampin and its metabolites can decrease, leading to reduced antimicrobial efficacy . Long-term studies have shown that rifampin can induce liver enzymes, affecting its own metabolism and potentially leading to drug resistance .

Dosage Effects in Animal Models

The effects of rifampin vary with different dosages in animal models. At therapeutic doses, rifampin effectively treats bacterial infections without causing significant adverse effects . At high doses, rifampin can cause toxic effects such as hepatotoxicity and gastrointestinal disturbances . Studies in animal models have shown that rifampin’s bactericidal activity is dose-dependent, with higher doses leading to increased bacterial clearance . Excessive doses can also lead to adverse effects, highlighting the importance of dose optimization .

Metabolic Pathways

Rifampin is metabolized primarily in the liver, where it undergoes biotransformation to form several metabolites, including 25-desacetyl rifampin . The enzyme arylacetamide deacetylase is involved in this biotransformation process . Rifampin also induces the activity of cytochrome P450 enzymes, particularly CYP3A4, which can affect the metabolism of other drugs . This induction can lead to changes in metabolic flux and metabolite levels, impacting the overall pharmacokinetics of rifampin and co-administered drugs .

Transport and Distribution

Rifampin is well-absorbed orally and widely distributed in body tissues and fluids, including cerebrospinal fluid . It is transported within cells by binding to plasma proteins and is concentrated in polymorphonuclear granulocytes and macrophages . This distribution facilitates the clearance of bacteria from infected tissues . Rifampin is primarily eliminated in the bile and undergoes enterohepatic circulation, which contributes to its prolonged antimicrobial activity .

Subcellular Localization

Rifampin’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on bacterial RNA polymerase . In human cells, rifampin can localize to the endoplasmic reticulum and mitochondria, where it induces the expression of cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct rifampin to specific cellular compartments . The subcellular localization of rifampin is crucial for its activity and function, as it ensures the drug reaches its target sites within the cell .

准备方法

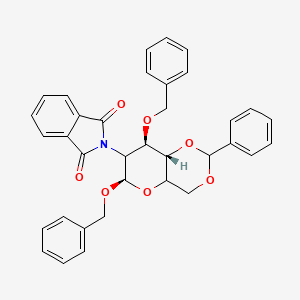

Rifampicin is synthesized through a multi-step process starting from rifamycin S. The initial step involves the reaction of rifamycin S with tert-butylamine in a microreactor, followed by a purification step to obtain rifampicin with a 67% overall yield . Another method involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . Industrial production methods often use continuous flow synthesis to improve efficiency and reduce costs .

化学反应分析

Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 1-amino-4-methyl piperazine and tert-butylamine . The major products formed from these reactions are derivatives of rifamycin, such as rifamycin oxazine . The compound is also known to form a stable drug-enzyme complex with bacterial RNA polymerase, inhibiting DNA transcription .

相似化合物的比较

Rifampicin is part of the rifamycin group, which includes other compounds such as rifabutin, rifapentine, and rifaximin . These compounds share a similar mechanism of action but differ in their pharmacokinetics and clinical applications . Rifabutin is primarily used to treat Mycobacterium avium complex infections, while rifapentine is used for tuberculosis . Rifaximin is used to treat traveler’s diarrhea . Rifampicin is unique in its broad-spectrum activity and its ability to inhibit bacterial RNA polymerase with high specificity .

属性

IUPAC Name |

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSSUGVLLJCTQA-PGNJPLJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-17-2 | |

| Record name | Rifamdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary mechanism of action of Rifamdin?

A1: Rifamdin, similar to Rifampicin (RFP), exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition disrupts the crucial process of transcription, effectively preventing bacteria from synthesizing RNA and subsequently, proteins, leading to bacterial death.

Q2: How does Rifamdin resistance develop in bacteria?

A2: Research indicates that bacterial resistance to Rifamdin can arise through two primary mechanisms. The first involves a decreased susceptibility of the bacterial RNA polymerase to Rifamdin. The second mechanism involves alterations in the permeability of the bacterial envelope, hindering the drug's ability to reach its target. [, ]

Q3: Are there specific bacterial species where Rifamdin resistance mechanisms have been studied?

A3: Yes, studies have investigated Rifamdin resistance in Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. Interestingly, while Rifamdin effectively inhibited the RNA polymerase activity in sensitive strains of these bacteria, it did not affect the resistant strains, highlighting the role of altered RNA polymerase sensitivity in resistance. []

Q4: Has Rifamdin's impact on the pharmacokinetics of other drugs been investigated?

A4: Yes, studies in rabbits have explored the influence of Rifamdin on the pharmacokinetics of Dexamethasone. Results showed that pre-treatment with Rifamdin significantly increased the metabolic clearance of Dexamethasone from the plasma. [, ] This suggests a potential drug-drug interaction that might necessitate dosage adjustments when these drugs are co-administered.

Q5: What analytical techniques have been employed to study Rifamdin concentrations?

A5: Research has utilized reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to analyze Rifamdin concentrations in biological samples. [, ] This technique enables the accurate quantification of the drug, facilitating pharmacokinetic studies and investigations into drug-drug interactions.

Q6: Are there any alternative formulations for Rifamdin?

A6: While traditional formulations exist, research has explored alternative injectable formulations for Rifamdin. These formulations incorporate organic cosolvents, alkaline antioxidants, injection water surfactants, and sodium hydroxide, aiming to improve solubility and potentially enhance its pharmacokinetic profile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)